molecular formula C11H9N3O6S B2673862 N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE CAS No. 897613-77-3

N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE

Cat. No.: B2673862
CAS No.: 897613-77-3
M. Wt: 311.27
InChI Key: SPIRYIZMKZVRBP-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a chemical hybrid of a benzodioxole and a dihydropyrimidine scaffold, designed for discovery research in oncology and biochemistry. The 1,3-benzodioxole moiety is a recognized pharmacophore that can enhance metabolic stability and contribute to bioactivity, as seen in derivatives that exhibit selective toxicity towards tumor cells under nutrient-starved conditions . The dihydropyrimidinone core is a privileged structure in medicinal chemistry, with documented derivatives demonstrating significant antioxidant activity by scavenging free radicals like DPPH and hydrogen peroxide, and inhibiting enzymes such as 15-lipoxygenase (15-LOX) . This combination suggests potential research applications for this compound in exploring synthetic lethal strategies against solid tumors, which often exist in low-glucose microenvironments, and in investigating pathways related to oxidative stress . Its mechanism of action may involve the modulation of mitochondrial function, a key vulnerability for cancer cells under metabolic stress, or the interruption of oxidative chain reactions implicated in various disease models . This product is presented to the research community as a tool to further investigate these mechanisms and develop novel therapeutic hypotheses.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O6S/c15-10-9(4-12-11(16)13-10)21(17,18)14-6-1-2-7-8(3-6)20-5-19-7/h1-4,14H,5H2,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIRYIZMKZVRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Construction of the Pyrimidine Ring: The pyrimidine ring is typically formed through a cyclization reaction involving urea and an appropriate diketone.

    Introduction of Functional Groups: The hydroxy, oxo, and sulfonamide groups are introduced through subsequent functionalization reactions, such as oxidation, reduction, and sulfonation.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert oxo groups to hydroxy groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can disrupt key cellular pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Table 1. Molecular and Substituent Comparison of Sulfonamide Derivatives

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Substituent Group Availability
Target Compound* C₁₁H₉N₃O₆S 335.27 2H-1,3-Benzodioxol-5-yl Not reported
D698-0006 C₁₀H₁₇N₃O₄S₂ 307.39 2-(tert-butylsulfanyl)ethyl 68 mg
D668-0205 C₉H₁₅N₃O₄S 261.30 Pentan-2-yl 17 mg
N-(4-Chlorophenylmethyl) derivative C₁₁H₁₀ClN₃O₄S 315.73 (4-Chlorophenyl)methyl Not specified
Compound C₁₆H₁₈N₄O₆S₂ 426.47 Acetamido, Sulfamoylphenyl Not specified

*Calculated based on structural analysis.

Key Observations :

In contrast, the benzodioxol group in the target compound balances aromatic π-π interactions with moderate polarity from its ether oxygen atoms .

Electronic Effects : The electron-withdrawing chlorine in the 4-chlorophenylmethyl derivative may enhance electrophilic interactions in binding pockets compared to the electron-rich benzodioxol group .

Research Findings and Implications

While direct biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Steric Effects : The bulky tert-butyl group in D698-0006 may hinder binding to sterically constrained active sites, whereas the planar benzodioxol group in the target compound could facilitate better fit in aromatic-rich environments .
  • Metabolic Stability: Benzodioxol rings are known to resist oxidative metabolism compared to alkyl chains, suggesting improved metabolic stability for the target compound .
  • Synthetic Accessibility : The availability of analogs like D698-0006 (68 mg) and D668-0205 (17 mg) in screening databases highlights their utility as intermediates for further derivatization .

Methodological Considerations

Structural studies of these compounds often employ X-ray crystallography using programs like SHELX for refinement and validation . Accurate nomenclature is critical, as seen in corrected literature addressing misnamed sulfonamide derivatives .

Biological Activity

Overview

N-(2H-1,3-benzodioxol-5-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzodioxole ring fused to a pyrimidine core and substituted with hydroxy, oxo, and sulfonamide groups, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C12H11N3O5S. Its structural features are pivotal in determining its biological properties.

FeatureDescription
Benzodioxole RingEnhances pharmacological properties
Pyrimidine CoreCentral to its biological activity
Hydroxy GroupIncreases solubility and reactivity
Oxo GroupPotential for further functionalization
Sulfonamide GroupContributes to enzyme inhibition

The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an enzyme inhibitor , particularly affecting pathways crucial for cell proliferation and survival. The mechanism includes:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes involved in tumor growth and cellular signaling pathways.
  • Disruption of Cellular Pathways : By inhibiting these enzymes, the compound can disrupt critical pathways such as those involved in DNA synthesis and repair.
  • Induction of Apoptosis : The inhibition may lead to programmed cell death in cancerous cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines by targeting specific oncogenic pathways. For instance, it has demonstrated efficacy against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Properties
Preliminary investigations suggest that the compound may possess antimicrobial activity against certain bacterial strains. This could be attributed to its ability to disrupt bacterial enzyme functions.

Anti-inflammatory Effects
The presence of the benzodioxole moiety is associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

  • Cancer Cell Line Study : In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.
  • Microbial Inhibition : A study on Staphylococcus aureus indicated that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting potential use as an antimicrobial agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. The following findings highlight key aspects:

Study FocusFindings
Synthesis OptimizationImproved yields through novel synthetic routes
Biological AssaysConfirmed anticancer activity across multiple cell lines
Mechanistic StudiesElucidated enzyme inhibition pathways

Q & A

Q. How to ensure reproducibility in biological assays given batch-to-batch variability?

  • Methodological Answer : Standardize synthesis protocols (e.g., strict control of reaction time and temperature). Characterize each batch with identical HPLC/HRMS parameters. Use internal controls (e.g., reference inhibitors) in every assay plate. Publish raw data and statistical code in supplementary materials .

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